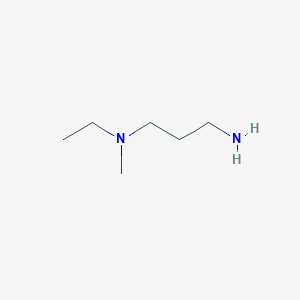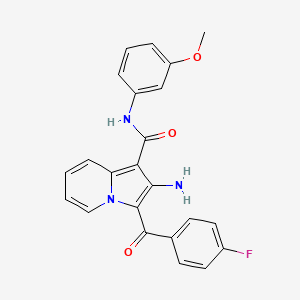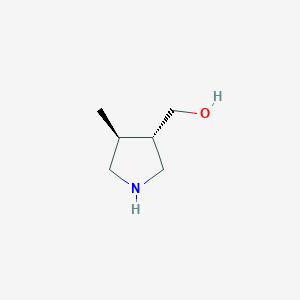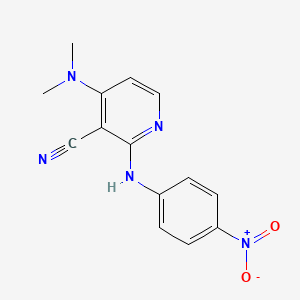
N-ethyl-N-methylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-methylpropane-1,3-diamine is a compound with the CAS Number: 74247-23-7 . It has a molecular weight of 116.21 . The IUPAC name for this compound is N1-ethyl-N~1~-methyl-1,3-propanediamine .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H16N2/c1-3-8(2)6-4-5-7/h3-7H2,1-2H3 . The InChI key is FRVNYRKFLIOCNF-UHFFFAOYSA-N .
科学的研究の応用
Preparation and Characterization of Complexes
Preparation and Characterization of Nickel(II) Iodide Complexes
The study by Das, Ghosh, and Chaudhuri (1994) focuses on the synthesis and characterization of nickel(II) iodide complexes with various diamines, including N-ethylethane-1,2-diamine, highlighting the structural and thermal properties of these complexes (Das, Ghosh, & Chaudhuri, 1994).
Antibacterial Activities of Schiff-Base Zinc(II) Complexes
Antibacterial Activities of Schiff-Base Zinc(II) Complexes
A study by Yaning Guo (2011) reports on the synthesis of Schiff-base zinc(II) complexes derived from reactions involving N-methylpropane-1,3-diamine, exhibiting significant antibacterial activities (Guo, 2011).
Electropolymerization and Sensor Construction
Modification of Catechol Polymer Redox Properties
Research conducted by Davis, Vaughan, and Cardosi (1998) explores the reactions of electrogenerated quinoid derivatives with various amines, including N-methyl derivatives, for the construction of polymer films with tailored redox properties, potentially applicable in sensor technologies (Davis, Vaughan, & Cardosi, 1998).
CO2 Capture and Environmental Applications
Study of Structure-Activity Relationships for CO2 Capture
The work by Wu et al. (2019) delves into diamines' structure-activity relationships, focusing on their application in post-combustion CO2 capture. This study provides insights into how variations in diamine structure affect absorption rates and capacities, potentially guiding the selection of diamines like N-ethyl-N-methylpropane-1,3-diamine for environmental applications (Wu et al., 2019).
Molecular Interactions and Particle Formation
Hydrogen Bonded Molecular Interactions
Elm et al. (2016) investigate the molecular interaction between diamines, including methyl-substituted variants, and sulfuric acid. This study is crucial for understanding particle formation in the atmosphere and suggests that diamines could play a significant role in this process due to their efficient stabilization of sulfuric acid complexes (Elm, Jen, Kurtén, & Vehkamäki, 2016).
特性
IUPAC Name |
N'-ethyl-N'-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-3-8(2)6-4-5-7/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVNYRKFLIOCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2643597.png)
![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2643599.png)
![N-[2-(Methanesulfonamidomethyl)phenyl]prop-2-enamide](/img/structure/B2643601.png)

![1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2643605.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide](/img/structure/B2643610.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2643616.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2643619.png)
